molecular formula C31H48O5 B12420119 25-Hydroxyvitamin D3 3-hemisuccinate-d6

25-Hydroxyvitamin D3 3-hemisuccinate-d6

Cat. No.: B12420119
M. Wt: 506.7 g/mol
InChI Key: XYAOPXNVLMIXNI-XKLDCONCSA-N
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Description

25-Hydroxyvitamin D3 3-hemisuccinate-d6 is a deuterated form of 25-Hydroxyvitamin D3 3-hemisuccinate. This compound is a conjugate of 25-Hydroxyvitamin D3, which is the principal circulating form of vitamin D3 formed in the liver by hydroxylation at the C-25 position. The deuterated form, this compound, is used primarily in research settings as an internal standard for the quantification of vitamin D metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves the introduction of a hemisuccinate group to the 25-Hydroxyvitamin D3 molecule. The process typically starts with the hydroxylation of vitamin D3 at the C-25 position to form 25-Hydroxyvitamin D3. This is followed by the chemical modification to introduce the hemisuccinate group, which involves the reaction of 25-Hydroxyvitamin D3 with succinic anhydride in the presence of a base .

Industrial Production Methods

Industrial production of this compound is similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated form is produced by incorporating deuterium atoms during the synthesis process, which can be achieved by using deuterated reagents or solvents .

Chemical Reactions Analysis

Types of Reactions

25-Hydroxyvitamin D3 3-hemisuccinate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

25-Hydroxyvitamin D3 3-hemisuccinate-d6 is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of vitamin D metabolites.

    Biology: Employed in studies investigating the metabolism and function of vitamin D in biological systems.

    Medicine: Utilized in clinical research to develop assays for measuring vitamin D levels in patients.

    Industry: Applied in the production of diagnostic kits and reagents for vitamin D analysis.

Mechanism of Action

The mechanism of action of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves its role as an internal standard in analytical methods. It does not exert biological effects directly but is used to ensure accuracy and precision in the quantification of vitamin D metabolites. The deuterium atoms in the compound provide a distinct mass difference, allowing for its differentiation from non-deuterated forms in mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25-Hydroxyvitamin D3 3-hemisuccinate-d6 is unique due to its deuterium labeling, which provides a distinct advantage in mass spectrometry by allowing for precise quantification and differentiation from other forms of vitamin D metabolites. This makes it an invaluable tool in research and clinical diagnostics .

Properties

Molecular Formula

C31H48O5

Molecular Weight

506.7 g/mol

IUPAC Name

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1/i3D3,4D3

InChI Key

XYAOPXNVLMIXNI-XKLDCONCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C)(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C

Origin of Product

United States

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